molecular formula C8H6BrN3O2 B2459895 Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1159811-32-1

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2459895
CAS No.: 1159811-32-1
M. Wt: 256.059
InChI Key: YSNFWGGAQOISLK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines or thiols can be used for substitution reactions.

    Condensation Agents: Reagents like carbodiimides or acid chlorides are used for condensation reactions.

Major Products

    Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.

    Condensation Products: Esters or amides formed from the carboxylate group.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound also inhibits JAK1 and JAK2, which are kinases involved in cytokine signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and carboxylate groups enhances its solubility and potential for further functionalization .

Properties

IUPAC Name

methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-6-3-2-5(9)4-12(6)11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNFWGGAQOISLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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